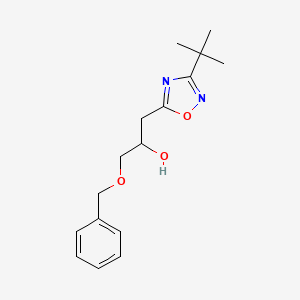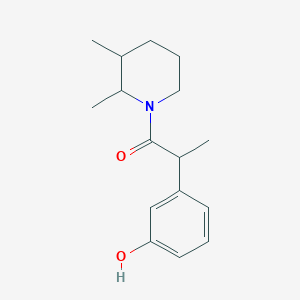
1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, a tert-butyl group, and a phenylmethoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions. For instance, tert-butylamidoxime can be reacted with an appropriate carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.
Attachment of the phenylmethoxypropanol moiety: The oxadiazole intermediate can then be reacted with a phenylmethoxypropanol derivative under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield the corresponding amine.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products:
Oxidation: 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-one.
Reduction: 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylmethoxypropanol moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
- 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Comparison: 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol is unique due to the presence of both the tert-butyl group and the phenylmethoxypropanol moiety, which confer distinct chemical and physical properties. Compared to other oxadiazole derivatives, this compound may exhibit different reactivity and biological activity, making it a valuable target for further research and development.
Properties
IUPAC Name |
1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)15-17-14(21-18-15)9-13(19)11-20-10-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACJJJXYTOEFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CC(COCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluorophenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7023941.png)
![N-(5-fluoropyridin-3-yl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B7023946.png)
![2,2-dioxo-N-(2-piperidin-1-ylphenyl)-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide](/img/structure/B7023949.png)
![N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]-2-phenylpropanamide](/img/structure/B7023960.png)
![3-cyclopropyl-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]benzamide](/img/structure/B7023962.png)
![4-ethynyl-4-hydroxy-N-[4-(4-methylpiperidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7023967.png)
![1-[(4-Cyano-3,5-difluorophenyl)methyl]-3-(2-cyclopropylpyrimidin-5-yl)urea](/img/structure/B7023968.png)

![tert-butyl N-[3-[(3-bromo-1-methylpyrazol-4-yl)amino]-3-oxopropyl]carbamate](/img/structure/B7023977.png)
![N-[3-[ethyl(methylsulfonyl)amino]propyl]-2-(3-hydroxyphenyl)propanamide](/img/structure/B7023983.png)
![[5-[4-[(Dimethylamino)methyl]-3-fluorophenyl]-3-methylimidazol-4-yl]methanol](/img/structure/B7023998.png)
![3-[(4-Methoxyphenyl)methyl]-5-[2-(4-methylimidazol-1-yl)propan-2-yl]-1,2,4-oxadiazole](/img/structure/B7024009.png)
![5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7024016.png)
![2-fluoro-4,5-dimethoxy-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7024019.png)
